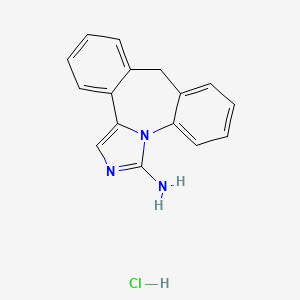

Bifendate Impurity B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bifendate Impurity B is an impurity of Bifendate . Bifendate is a potent therapeutic agent used for treating chronic hepatitis B . It is esteemed for its antiviral prowess and hepatic safeguards. Bifendate efficaciously assuages liver inflammation and diminishes the viral burden inherent in patients afflicted with this pathological viral infestation .

Scientific Research Applications

Polymorphism Study of Bifendate

Bifendate, a synthetic anti-hepatitis drug, has been observed to exhibit polymorphism with different crystalline forms identified, including forms A and B along with new crystallosolvates solvated with various solvents. These forms have been characterized using X-ray crystallography, thermal analysis, and FT-IR spectroscopy, revealing differences in molecular conformation, intermolecular interactions, and crystal packing arrangements. The study highlights the impact of solvent incorporation and the rotation of C–C bonds on the molecular conformation of bifendate, contributing to the diversity of its polymorphic forms. This detailed understanding of bifendate's polymorphism can be crucial for its application in scientific research, particularly in the development of pharmaceutical formulations and the exploration of its anti-hepatitis properties (Nie, Yang, Hu, & Lu, 2016).

Pharmacokinetics Interaction Study

Research has also focused on the effects of bifendate on the pharmacokinetics of other compounds. For instance, a study on the interaction between bifendate and cyclosporin A in rats revealed that bifendate influences the pharmacokinetics of cyclosporin A, suggesting a potential for drug-drug interaction studies involving bifendate. Such studies are essential for understanding how bifendate may affect the metabolism and efficacy of co-administered drugs, thereby informing its safe and effective use in clinical settings (Hai, 2006).

Hepatic Steatosis Attenuation

Bifendate has been investigated for its effects on liver lipid contents in models of experimentally induced hypercholesterolemia in mice. The studies indicate that bifendate can reduce hepatic levels of total cholesterol and triglycerides in various mouse models of hypercholesterolemia. This suggests a potential application of bifendate in researching and treating liver conditions associated with lipid metabolism disorders. The ability of bifendate to selectively reduce hepatic lipid levels without affecting serum lipid levels offers an interesting avenue for further research into its mechanism of action and potential therapeutic applications (Pan, Yang, Dong, & Yu, 2006).

Mechanism of Action

Target of Action

Bifendate Impurity B is an impurity of Bifendate , a potent therapeutic agent used for treating chronic hepatitis B . Bifendate is known for its antiviral prowess and hepatic safeguards . It efficaciously assuages liver inflammation and diminishes the viral burden inherent in patients afflicted with this pathological viral infestation .

Mode of Action

Bifendate, from which this compound is derived, is known to inhibit lipid peroxidation , a process that leads to cell damage and is implicated in liver diseases .

Biochemical Pathways

Bifendate, the parent compound of this compound, has been shown to suppress the TGF-β/Smad pathway in human hepatic stellate cell line LX2 and mouse primary HSCs . This inhibition results in the downregulation of fibrogenesis-associated genes, including TGF-β1, COL1A1, and ACTA2 .

Pharmacokinetics

Studies on bifendate have shown that it can cause significant changes in serum triglyceride levels in a time-dependent and biphasic manner . After repeated oral administration, the whole-blood level of cyclosporine, a substrate of CYP3A4, was measured, suggesting potential drug-drug interactions between Bifendate and cyclosporine .

Result of Action

Bifendate, the parent compound, is known to decrease alanine aminotransferase and aspartate aminotransferase secreted by hepatocytes in chronic hepatitis b and attenuate hepatic steatosis .

Action Environment

It’s known that bifendate is used to treat liver diseases, suggesting that its action and efficacy may be influenced by the hepatic environment .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Bifendate Impurity B involves the conversion of Bifendate to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "Bifendate", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Bifendate is dissolved in methanol and treated with sodium hydroxide to form the sodium salt of Bifendate.", "The sodium salt of Bifendate is then treated with hydrochloric acid to form Bifendate hydrochloride.", "Bifendate hydrochloride is dissolved in a mixture of methanol and water and treated with sodium hydroxide to form the sodium salt of Bifendate hydrochloride.", "The sodium salt of Bifendate hydrochloride is then treated with hydrochloric acid to form Bifendate hydrochloride.", "Bifendate hydrochloride is dissolved in a mixture of methanol and water and treated with sodium hydroxide to form the sodium salt of Bifendate hydrochloride.", "The sodium salt of Bifendate hydrochloride is then treated with hydrochloric acid to form Bifendate hydrochloride.", "Bifendate hydrochloride is dissolved in a mixture of methanol and water and treated with sodium hydroxide to form the sodium salt of Bifendate hydrochloride.", "The sodium salt of Bifendate hydrochloride is then treated with hydrochloric acid to form Bifendate hydrochloride.", "Bifendate hydrochloride is dissolved in a mixture of methanol and water and treated with ethyl acetate to extract the impurity.", "The ethyl acetate layer is separated and evaporated to obtain Bifendate Impurity B." ] } | |

CAS RN |

128142-41-6 |

Molecular Formula |

C18H16O9 |

Molecular Weight |

376.32 |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane](/img/structure/B600796.png)

![tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate](/img/structure/B600801.png)

![Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate](/img/structure/B600805.png)